5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine

Description

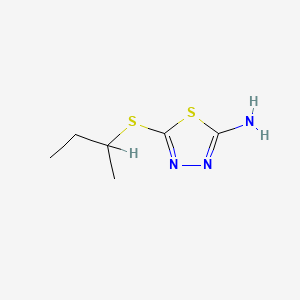

Structure

3D Structure

Properties

IUPAC Name |

5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S2/c1-3-4(2)10-6-9-8-5(7)11-6/h4H,3H2,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXOOJNOENHCDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701231976 | |

| Record name | 5-[(1-Methylpropyl)thio]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701231976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33313-08-5 | |

| Record name | 5-[(1-Methylpropyl)thio]-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33313-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(1-Methylpropyl)thio]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701231976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine chemical properties and structure

An In-depth Technical Guide on 5-(sec-butylthio)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound. The document details its molecular identifiers, physicochemical properties, and expected spectral characteristics. Furthermore, it outlines detailed experimental protocols for its synthesis and discusses the broad biological activities associated with its structural class, the 2-amino-1,3,4-thiadiazoles.

Chemical Structure and Identifiers

This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which are recognized for their significant aromaticity and stability.[1] The core structure is a five-membered ring containing one sulfur and two nitrogen atoms.[1] This particular derivative is substituted at the 2-position with an amine group and at the 5-position with a sec-butylthio group. The 2-amino-1,3,4-thiadiazole moiety is considered a valuable pharmacophore, a molecular feature responsible for pharmacological activity.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-amine | [2] |

| CAS Number | 33313-08-5 | [1][2] |

| Molecular Formula | C₆H₁₁N₃S₂ | [2] |

| Molecular Weight | 189.3 g/mol | [1][2] |

| Canonical SMILES | CCC(C)SC1=NN=C(S1)N | [2] |

| InChI | InChI=1S/C6H11N3S2/c1-3-4(2)10-6-9-8-5(7)11-6/h4H,3H2,1-2H3,(H2,7,8) | [2] |

| InChIKey | HUXOOJNOENHCDZ-UHFFFAOYSA-N |[1][2] |

Physicochemical and Computational Properties

While experimentally determined physical properties are not widely available in the literature, computational predictions provide valuable insights into the behavior of the molecule. The 1,3,4-thiadiazole ring is electron-deficient due to the inductive effects of the sulfur and nitrogen atoms, making it stable in acidic conditions but susceptible to cleavage by a base.[1]

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Reference |

|---|---|---|

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Boiling Point | 331.5 ± 25.0 °C at 760 mmHg | [2] |

| Flash Point | 154.3 ± 23.2 °C | [2] |

| Refractive Index | 1.592 | [2] |

| Polar Surface Area (PSA) | 105.34 Ų | [2] |

| LogP | 2.28 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

| Rotatable Bonds | 3 |[2] |

Spectroscopic Characterization

Detailed experimental spectra for this compound are not reported in the available literature. However, based on the characterization of analogous 5-substituted-1,3,4-thiadiazol-2-amines, the following spectral features can be expected.[1][3]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show signals corresponding to the sec-butyl group, including a triplet for the terminal methyl group, a doublet for the other methyl group, and multiplets for the methylene and methine protons.[1] A broad singlet corresponding to the two protons of the primary amine (NH₂) group would also be anticipated.[1][3]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should reveal six distinct signals: four for the carbons of the sec-butyl group and two for the carbons of the thiadiazole ring.[1] The chemical shifts of the thiadiazole carbons are indicative of their heteroaromatic nature, typically resonating between 148-169 ppm.[3]

-

FT-IR Spectroscopy : The infrared spectrum is expected to display characteristic absorption bands. The stretching vibration for the primary amine (N-H) would appear in the range of 3072-3400 cm⁻¹.[3] The C=N stretching vibration of the thiadiazole ring is typically observed between 1590–1636 cm⁻¹, and the C-S-C stretching of the ring is found in the 812-854 cm⁻¹ range.[3]

-

Mass Spectrometry : The mass spectrum should show a molecular ion peak that corresponds to the calculated molecular weight of the compound.[3]

Experimental Protocols

The synthesis of this compound can be achieved via a two-step process, which is a common method for preparing 5-alkylthio-substituted 2-amino-1,3,4-thiadiazoles.[4] The process involves the initial formation of the thiadiazole ring followed by S-alkylation.

Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol (Intermediate)

This protocol is adapted from established methods for synthesizing the 2-amino-5-mercapto-1,3,4-thiadiazole precursor.[4][5]

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiosemicarbazide (1.0 eq) in absolute ethanol.

-

Reagent Addition : To the stirred solution, add sodium hydroxide (1.0 eq) followed by the slow addition of carbon disulfide (1.2 eq).

-

Reaction : Heat the mixture to reflux and maintain for 8-10 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up : After completion, cool the reaction mixture to room temperature. Acidify the mixture with dilute hydrochloric acid (e.g., 20% HCl) to precipitate the crude product.[6]

-

Purification : Filter the precipitate, wash with cold water, and dry. The crude product can be purified by recrystallization from 50% ethanol to yield 5-amino-1,3,4-thiadiazole-2-thiol as a crystalline solid.[5]

Synthesis of this compound (Final Product)

This S-alkylation step is based on general procedures for alkylating thiol-containing heterocycles.[4]

-

Reaction Setup : In a flask under an inert atmosphere (e.g., nitrogen), suspend the synthesized 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).

-

Deprotonation : Add a base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C to deprotonate the thiol group, forming the thiolate anion.

-

Alkylation : Slowly add 2-bromobutane (sec-butyl bromide, 1.1 eq) to the reaction mixture. Allow the mixture to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.

-

Work-up : Quench the reaction by carefully adding water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude residue using column chromatography on silica gel to obtain the final product, this compound.

Biological Activity and Potential Applications

The 1,3,4-thiadiazole nucleus is a component in numerous compounds with a vast array of biological activities.[1] While specific studies on this compound are limited, the 2-amino-1,3,4-thiadiazole scaffold is extensively studied and has shown potential as:

-

Antimicrobial Agents : Derivatives have demonstrated significant activity against various bacterial and fungal strains.[1] The proposed mechanism often involves the inhibition of essential microbial enzymes, leading to cell death.[1]

-

Anticancer Agents : The 2-amino-1,3,4-thiadiazole structure is a promising foundation for anticancer agents, with some derivatives showing potent antitumor properties.[1][7]

-

Enzyme Inhibitors : Certain derivatives show inhibitory activity against enzymes like carbonic anhydrase and dihydrofolate reductase (DHFR), which are relevant targets for treating conditions like glaucoma or for antimicrobial and anticancer therapies.[1][7]

-

Other Activities : This class of compounds has also been reported to possess anti-inflammatory, analgesic, anticonvulsant, and antiviral properties.[1][8]

Conclusion

This compound is a heterocyclic compound with a well-defined structure and predictable chemical properties. Its synthesis is achievable through established chemical pathways. As a member of the broadly active 2-amino-1,3,4-thiadiazole family, it holds significant potential for further investigation in drug discovery and development, particularly in the search for new antimicrobial and anticancer agents. Further experimental validation of its physicochemical properties and a thorough evaluation of its biological activity are warranted.

References

- 1. This compound | 33313-08-5 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. growingscience.com [growingscience.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. 5-Amino-1,3,4-thiadiazole-2-thiol | 2349-67-9 [chemicalbook.com]

- 6. 5-(ETHYLAMINO)-1,3,4-THIADIAZOLE-2-THIOL synthesis - chemicalbook [chemicalbook.com]

- 7. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 5-(sec-butylthio)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This document details the core synthetic strategies, experimental protocols, and characterization data relevant to the preparation of this target molecule. The synthesis primarily involves a two-step process: the formation of the key intermediate, 2-amino-5-mercapto-1,3,4-thiadiazole, followed by its S-alkylation. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel thiadiazole-based therapeutic agents.

Introduction

The 1,3,4-thiadiazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms and one sulfur atom. This structural motif is present in numerous commercially available drugs, such as the diuretic acetazolamide and the antimicrobial cefazolin.[4] The 2-amino-5-substituted-1,3,4-thiadiazole framework is a particularly versatile scaffold for the development of new bioactive compounds. The introduction of an alkylthio substituent at the 5-position can modulate the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of the molecule. This guide focuses specifically on the synthesis of this compound, providing a detailed examination of its preparation.

Synthesis Pathways

The synthesis of this compound is typically achieved through a two-step synthetic sequence. The first step involves the construction of the 1,3,4-thiadiazole ring to form the crucial intermediate, 2-amino-5-mercapto-1,3,4-thiadiazole. The second step is the selective S-alkylation of this intermediate with a suitable sec-butyl electrophile.

Step 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole

The most common and efficient method for the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole involves the cyclization of thiosemicarbazide with carbon disulfide.[5][6][7] This reaction is typically carried out in the presence of a base, such as sodium carbonate or potassium hydroxide, in a suitable solvent like ethanol.[7]

Step 2: Synthesis of this compound

The final step in the synthesis is the S-alkylation of 2-amino-5-mercapto-1,3,4-thiadiazole with a sec-butyl halide, such as 2-bromobutane or 2-chlorobutane. This reaction is generally performed in a polar aprotic solvent, like dimethylformamide (DMF) or acetone, in the presence of a base to deprotonate the thiol group, facilitating nucleophilic attack on the alkyl halide.

Experimental Protocols

Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole

Materials:

-

Thiosemicarbazide

-

Carbon disulfide

-

Anhydrous sodium carbonate

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

Distilled water

Procedure:

-

A mixture of thiosemicarbazide (0.1 mol) and anhydrous sodium carbonate (0.1 mol) is dissolved in absolute ethanol (70 mL).[7]

-

To this solution, carbon disulfide (0.24 mol) is added, and the resulting mixture is heated under reflux for 7 hours.[7]

-

After cooling to room temperature, the solvent is removed under reduced pressure.[7]

-

The residue is dissolved in distilled water (60 mL) and carefully acidified with concentrated hydrochloric acid to precipitate the product.[7]

-

The pale yellow precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield 2-amino-5-mercapto-1,3,4-thiadiazole.[7]

Synthesis of this compound

Materials:

-

2-Amino-5-mercapto-1,3,4-thiadiazole

-

2-Bromobutane

-

Potassium carbonate

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 2-amino-5-mercapto-1,3,4-thiadiazole (10 mmol) in DMF (20 mL), potassium carbonate (12 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.

-

2-Bromobutane (11 mmol) is added dropwise to the suspension, and the reaction mixture is stirred at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is poured into ice-cold water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Data Presentation

| Parameter | 2-Amino-5-mercapto-1,3,4-thiadiazole | This compound (Predicted) |

| Molecular Formula | C₂H₃N₃S₂ | C₆H₁₁N₃S₂ |

| Molecular Weight | 133.19 g/mol [8] | 189.31 g/mol |

| Appearance | Pale yellow solid[7] | Off-white to pale yellow solid |

| Melting Point | 230-231 °C[7] | Not reported |

| Yield | ~70%[7] | >80% (based on analogous reactions) |

| ¹H NMR (DMSO-d₆, δ ppm) | 7.2 (br s, 2H, NH₂), 13.2 (br s, 1H, SH) | ~7.0 (br s, 2H, NH₂), 3.5-3.7 (m, 1H, SCH), 1.6-1.8 (m, 2H, CH₂), 1.3 (d, 3H, CH₃), 0.9 (t, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 (C=N), ~158 (C-SH) | ~168 (C=N), ~155 (C-S), ~45 (SCH), ~30 (CH₂), ~20 (CH₃), ~11 (CH₃) |

Note: The data for this compound is predicted based on the known data of structurally similar compounds.

Mandatory Visualizations

Biological Context and Potential Applications

Derivatives of 2-amino-1,3,4-thiadiazole are known to exhibit a broad spectrum of biological activities.[1][3][4] The primary mechanism of antimicrobial action for many sulfonamide drugs containing a similar core, such as sulfamethizole, involves the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. It is plausible that 5-(alkylthio)-1,3,4-thiadiazol-2-amines exert their antimicrobial effects through a similar mechanism of enzyme inhibition.[9] The lipophilic sec-butylthio group may enhance the compound's ability to penetrate bacterial cell membranes, thereby increasing its potency.[4]

Beyond antimicrobial activity, various 1,3,4-thiadiazole derivatives have been investigated for their potential as anticancer, antiviral, anti-inflammatory, and anticonvulsant agents.[2][3][9] The diverse biological profile of this scaffold underscores its importance in drug discovery and development. Further derivatization of the 2-amino group or modification of the 5-alkylthio substituent could lead to the discovery of novel therapeutic agents with enhanced efficacy and selectivity.

References

- 1. Synthesis of 5-aryl/alkyl-1,3,4-thidiazole-2-amine and antimicrobial study. [wisdomlib.org]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. nahrainuniv.edu.iq [nahrainuniv.edu.iq]

- 8. 1,3,4-Thiadiazole-2(3H)-thione, 5-amino- [webbook.nist.gov]

- 9. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic analysis (NMR, IR, Mass Spec) of 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine

Spectroscopic Analysis of 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide presents expected spectroscopic values derived from the analysis of structurally similar 1,3,4-thiadiazole derivatives. The methodologies provided are standardized protocols applicable to the characterization of this class of compounds.

Introduction

This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities, including antimicrobial and anticonvulsant properties.[1] The structural elucidation of these molecules is fundamental for understanding their structure-activity relationships and for the development of new therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are pivotal for the unambiguous confirmation of the chemical structure and purity of these synthesized compounds.

This guide outlines the expected spectroscopic data and detailed experimental protocols for the comprehensive analysis of this compound.

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely reported, the following tables summarize the expected quantitative data based on the analysis of analogous 1,3,4-thiadiazole derivatives found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the carbon-hydrogen framework of a molecule.[1]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH₂ | ~7.0-7.5 | Broad Singlet | - |

| CH (sec-butyl) | Multiplet | Multiplet | - |

| CH₂ (sec-butyl) | Multiplet | Multiplet | - |

| CH₃ (doublet, sec-butyl) | Doublet | Doublet | ~6-7 |

| CH₃ (triplet, sec-butyl) | Triplet | Triplet | ~7-8 |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C2 (Thiadiazole ring) | ~165-170 |

| C5 (Thiadiazole ring) | ~150-155 |

| CH (sec-butyl) | ~40-45 |

| CH₂ (sec-butyl) | ~28-32 |

| CH₃ (doublet, sec-butyl) | ~18-22 |

| CH₃ (triplet, sec-butyl) | ~10-15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3100-3400 | Medium-Strong, Broad |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium-Strong |

| C=N Stretch (Thiadiazole) | 1590-1640 | Medium |

| N-H Bend (Amine) | 1550-1650 | Medium |

| C-S Stretch | 800-860 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Predicted Mass Spectrometry Data

| Ion | Expected m/z | Description |

| [M]⁺ | 189.3 | Molecular Ion |

| [M-C₄H₉]⁺ | 132 | Loss of sec-butyl radical |

| [C₄H₉S]⁺ | 89 | sec-butylthio fragment |

| [C₄H₉]⁺ | 57 | sec-butyl fragment |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by gentle vortexing.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a pulse angle of 45-90 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of the compound with 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, scan the range from 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the spectrum in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to obtain a stable and intense signal of the molecular ion.

-

-

Data Acquisition (EI-MS):

-

Introduce the sample via a direct insertion probe or a gas chromatograph.

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight and fragments.

-

-

Data Processing: The mass spectrometry software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualizations

Chemical Structure and Atom Numbering

Caption: Structure of this compound with atom numbering.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation

Caption: Key fragmentation pathways for this compound.

References

Literature review on the therapeutic applications of 1,3,4-thiadiazoles

An In-depth Technical Guide on the Therapeutic Applications of 1,3,4-Thiadiazoles

Introduction

The 1,3,4-thiadiazole nucleus stands as a cornerstone in the field of medicinal chemistry, recognized for its versatile pharmacological profile.[1] This five-membered heterocyclic ring, containing one sulfur and two nitrogen atoms, is an integral structural component in a multitude of medicinal agents.[1] Its significance stems from its bioisosteric resemblance to pyrimidines, allowing it to interfere with biological processes like DNA replication.[2] Furthermore, the unique physicochemical properties of the 1,3,4-thiadiazole ring, such as its mesoionic nature, strong aromaticity, and metabolic stability, enhance its ability to cross cellular membranes, interact with various biological targets, and exhibit favorable pharmacokinetic profiles.[2][3][4] These characteristics have led to the development of 1,3,4-thiadiazole derivatives with a broad spectrum of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[5][6] This review provides a technical overview of the key therapeutic applications of 1,3,4-thiadiazole derivatives, presenting quantitative data, detailing experimental protocols, and visualizing core concepts for researchers and drug development professionals.

Antimicrobial Activity

1,3,4-thiadiazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[3] Their mechanism of action often involves the disruption of essential biochemical pathways or the modulation of enzyme functions within pathogenic microbes.[3] The structural versatility of the thiadiazole scaffold allows for substitutions that can enhance potency and broaden the spectrum of activity against various bacterial and fungal strains.[7]

Data Presentation: Antibacterial and Antifungal Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various 1,3,4-thiadiazole derivatives against a range of bacterial and fungal species. Lower MIC values indicate higher antimicrobial potency.

Table 1: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives (MIC in µg/mL)

| Compound ID | Derivative Type | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |

|---|---|---|---|---|---|---|

| 8j | Benzo[d]imidazole scaffold | - | - | - | 12.5 | [7] |

| 8a | Benzo[d]imidazole scaffold | - | - | - | 12.5 | [7] |

| 14a | Tetranorlabdane unit | - | - | - | 2.5 | [7] |

| 22b | Sparfloxacin derivative (Cl group) | Moderate | Moderate | Good | Good | [7] |

| 22e | Sparfloxacin derivative (NO2 group) | Moderate | Moderate | Good | Good | [7] |

| 21b | Gallic acid amide (4-fluorophenyl) | - | - | - | - | [7] |

| 4a/4b | Phenyl substituted | High Potency | High Potency | - | High Potency | [8] |

Note: Some studies reported activity qualitatively as "Good" or "Moderate". Compound 21b was tested against Vibrio harveyi with an MIC of 0.0313 mg/mL[7].

Table 2: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound ID | Fungal Species | Activity | Reference |

|---|---|---|---|

| General | 25 fungal species | 75 compounds showed potency exceeding reference agents or 90-100% growth inhibition. | [3][7] |

| 4a/4b | A. fumigatus, P. italicum, G. candidum | High Potency | [8] |

| 4c/4d | Various Fungi | Activity decreased to zero with electron-withdrawing groups (Cl, NO2). | [8] |

| 7c/7d | Various Fungi | Higher potency than unsubstituted analogs. |[8] |

Experimental Protocols

The antimicrobial activity of 1,3,4-thiadiazole derivatives is primarily assessed using the following standard methods:

-

Broth Microdilution Method (for MIC Determination): This is a widely used method to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (bacterium or fungus).

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Positive and negative controls (wells with and without microbial growth) are included for validation.

-

-

Disc Diffusion Method: This method assesses the extent of microbial growth inhibition.

-

Plate Preparation: A standardized inoculum of the test microorganism is swabbed uniformly across the surface of an agar plate.

-

Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plates are incubated under suitable conditions.

-

Measurement: The antibacterial or antifungal activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

-

Visualization: Antimicrobial Screening Workflow

The following diagram illustrates a typical workflow for screening novel 1,3,4-thiadiazole derivatives for antimicrobial activity.

Caption: Workflow for antimicrobial screening of 1,3,4-thiadiazole derivatives.

Anticancer Activity

The 1,3,4-thiadiazole scaffold is a privileged structure in the design of novel anticancer agents.[5] Derivatives have shown potent cytotoxic effects against a wide range of cancer cell lines, including breast, lung, and colon cancer.[5][9] Their mechanisms of action are diverse, involving the inhibition of key enzymes like protein kinases, disruption of DNA replication, induction of apoptosis, and cell cycle arrest.[2][5]

Data Presentation: In Vitro Anticancer Activity

The anticancer efficacy of 1,3,4-thiadiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit 50% of cancer cell proliferation.

Table 3: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives (IC50 in µM)

| Compound ID | Derivative Type | LoVo (Colon) | MCF-7 (Breast) | MDA-MB-231 (Breast) | Reference |

|---|---|---|---|---|---|

| 2g | Benzenesulfonylmethyl-phenyl | 2.44 | 23.29 | - | [9] |

| ST10 | 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl) | - | 49.6 | 53.4 | [10][11] |

| ST3 | - | - | - | 73.8 | [12] |

| ST8 | - | - | - | 75.2 | [12] |

| 32a | EGFR Inhibitor Hybrid | - | 9.31 | - | [2] |

| 32d | EGFR Inhibitor Hybrid | - | 3.31 | - | [2] |

Note: LoVo and MCF-7 cell lines were evaluated after 48-hour incubation[9].

Experimental Protocols

The evaluation of anticancer potential involves a series of in vitro cell-based assays:

-

Cell Viability/Proliferation Assay (MTT or SRB Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

Staining: A reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Quantification: The formazan is solubilized, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated from the dose-response curve.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration.

-

Staining: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes, i.e., late apoptotic or necrotic cells).

-

Analysis: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Cell Cycle Analysis:

-

Cell Treatment and Fixation: Cells are treated with the compound, harvested, and fixed (e.g., with cold ethanol).

-

Staining: The fixed cells are treated with RNase and stained with a DNA-binding dye like Propidium Iodide.

-

Analysis: The DNA content of the cells is quantified by flow cytometry. This allows for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing if the compound induces cell cycle arrest at a specific phase.

-

Visualization: General Anticancer Mechanism of Action

Many 1,3,4-thiadiazole derivatives function by inhibiting signaling pathways crucial for cancer cell survival and proliferation, such as those involving protein kinases, which ultimately leads to programmed cell death (apoptosis).

Caption: Inhibition of kinase signaling by 1,3,4-thiadiazoles leading to apoptosis.

Anti-inflammatory and Analgesic Activity

Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their potential to alleviate inflammation and pain.[13][14] Some compounds have shown significant analgesic activity in writhing tests and fair anti-inflammatory effects in carrageenan-induced edema models, with the added benefit of low ulcerogenic potential compared to standard drugs like indomethacin.[13][14]

Data Presentation: Anti-inflammatory and Analgesic Effects

Table 4: Efficacy of 1,3,4-Thiadiazole Derivatives in Preclinical Models

| Activity | Test Method | Result | Reference |

|---|---|---|---|

| Analgesic | Acetic Acid Writhing Reflex | 46% to 56% inhibition | [14] |

| Anti-inflammatory | Carrageenan-induced Paw Edema | Notable activity, with some derivatives showing superior profiles. | [13][14] |

Note: Acetylsalicylic acid showed 60% inhibition in the analgesic test for comparison[14].

Experimental Protocols

-

Acetic Acid-Induced Writhing Test (Analgesic Activity):

-

Acclimatization: Mice are acclimatized to the laboratory environment.

-

Compound Administration: The test group receives the synthesized compound orally or intraperitoneally, while the control group receives a vehicle and the positive control group receives a standard analgesic (e.g., aspirin).

-

Induction of Writhing: After a set period (e.g., 30-60 minutes), a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching and constriction of the abdomen).

-

Observation: The number of writhes is counted for a specific duration (e.g., 20 minutes).

-

Analysis: A significant reduction in the number of writhes in the test group compared to the control group indicates analgesic activity. The percentage of inhibition is calculated.

-

-

Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity):

-

Baseline Measurement: The initial paw volume of rats is measured using a plethysmometer.

-

Compound Administration: The test compounds, vehicle (control), or a standard anti-inflammatory drug (e.g., indomethacin) are administered to different groups of rats.

-

Induction of Edema: After one hour, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement: The paw volume is measured again at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Analysis: The increase in paw volume (edema) is calculated. The percentage of inhibition of edema by the test compounds is determined by comparing the increase in paw volume to the control group.

-

Anticonvulsant Activity

The 1,3,4-thiadiazole ring is a key pharmacophore for anticonvulsant activity.[15] Marketed drugs like acetazolamide feature this core structure.[15] The proposed mechanism often involves the modulation of GABAergic neurotransmission, where the compounds enhance the action of GABA, the primary inhibitory neurotransmitter in the brain, thereby preventing excessive neuronal firing associated with seizures.[15] The presence of an =N–C–S– moiety and specific lipophilic or electron-withdrawing substitutions on the ring are considered important for activity.[15]

Experimental Protocols

-

Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.

-

Compound Administration: Animals (typically mice or rats) are given the test compound.

-

Stimulation: After a predetermined time, a brief electrical stimulus is applied through corneal or ear-clip electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hind-limb extension phase of the seizure.

-

Analysis: Protection against the tonic extension is considered an indication of anticonvulsant activity.

-

-

Pentylenetetrazole (PTZ) Seizure Test: This is a chemical-induced seizure model, sensitive to drugs that affect GABAergic transmission.

-

Compound Administration: The test compound is administered to the animals.

-

PTZ Injection: A convulsant dose of pentylenetetrazole is injected subcutaneously.

-

Observation: Animals are observed for the onset and severity of seizures (e.g., myoclonic jerks, generalized clonic seizures).

-

Analysis: The ability of the test compound to prevent or delay the onset of seizures is recorded as a measure of its anticonvulsant efficacy.

-

Visualization: General Synthesis of 1,3,4-Thiadiazoles

A common and effective method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclodehydration of thiosemicarbazides.

Caption: General synthesis pathway for 1,3,4-thiadiazole derivatives.

Conclusion

The 1,3,4-thiadiazole scaffold remains a highly productive and versatile platform in modern medicinal chemistry. Its derivatives have consistently demonstrated a remarkable breadth of therapeutic activities, including potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. The ability to systematically modify the substituents at the C2 and C5 positions allows for fine-tuning of their pharmacological profiles, enhancing potency and selectivity while often maintaining favorable pharmacokinetic properties. The extensive quantitative data from numerous preclinical studies, supported by well-established experimental protocols, confirms the therapeutic potential of this heterocyclic system. Future research will likely focus on optimizing lead compounds to improve their safety and efficacy profiles, exploring novel mechanisms of action, and advancing the most promising candidates toward clinical development.

References

- 1. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 5. bepls.com [bepls.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. thaiscience.info [thaiscience.info]

- 15. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

In Silico Toxicity Prediction for Substituted Thiadiazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of in silico methods for predicting the toxicity of substituted thiadiazole compounds, a class of heterocyclic molecules with significant interest in drug discovery. As computational approaches become increasingly integral to early-stage safety assessment, this document offers researchers, scientists, and drug development professionals a detailed resource on the principles, methodologies, and practical application of predictive toxicology tools. The guide covers key in silico platforms, outlines experimental protocols for their use, presents comparative toxicity data for a range of thiadiazole derivatives, and explores the potential signaling pathways implicated in their toxicity. The overarching goal is to equip researchers with the knowledge to effectively integrate in silico toxicity prediction into their drug development workflows, thereby facilitating the early identification of potentially hazardous compounds and guiding the design of safer therapeutic agents.

Introduction to In Silico Toxicology for Drug Discovery

In silico toxicology is a rapidly evolving field that utilizes computational models to predict the potential adverse effects of chemical compounds.[1] By leveraging quantitative structure-activity relationships (QSAR), machine learning algorithms, and knowledge-based systems, these methods offer a cost-effective and ethically sound alternative to traditional animal testing in the early stages of drug development.[2][3] The primary aim is to "fail fast and fail cheap" by identifying and deprioritizing compounds with a high likelihood of toxicity before they enter more resource-intensive preclinical and clinical studies.[4]

Thiadiazole and its substituted derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] However, as with any chemical entity intended for therapeutic use, a thorough assessment of their safety profile is paramount. In silico toxicity prediction provides a powerful tool for the early-stage hazard identification of novel thiadiazole compounds.[6][7]

This guide will delve into the practical application of several widely used in silico toxicity prediction tools, with a specific focus on their utility for assessing the toxicological profiles of substituted thiadiazole derivatives.

Key In Silico Toxicity Prediction Platforms

A variety of software tools and web servers are available for in silico toxicity prediction, each with its own underlying algorithms and databases. For the purpose of this guide, we will focus on three commonly used platforms: Toxtree, Lazar, and ProTox-II.

-

Toxtree: A freely available, open-source software that predicts toxic hazards by applying a decision tree approach.[8][9][10] It is particularly useful for Cramer classification, which categorizes compounds into classes of toxicological concern based on their chemical structure.[11] Toxtree also includes modules for predicting specific toxicological endpoints such as mutagenicity and carcinogenicity.[10]

-

Lazar (Lazy Structure-Activity Relationships): A web-based tool that predicts a variety of toxic properties by generating local QSAR models for a query compound.[12][13] It identifies similar compounds with known experimental toxicity data from its database and builds a predictive model based on this neighborhood of chemical structures.[14][15] Lazar provides predictions for endpoints such as carcinogenicity, mutagenicity, and acute toxicity.[12]

-

ProTox-II: A web server that predicts the oral toxicity of small molecules in rodents.[16] It provides a predicted LD50 value and a toxicity class. The prediction is based on the analysis of chemical similarity to compounds with known LD50 values and the identification of toxic fragments.[17]

Experimental Protocols for In Silico Toxicity Prediction

This section provides detailed, step-by-step protocols for using Toxtree, Lazar, and ProTox-II to predict the toxicity of a novel substituted thiadiazole compound.

General Workflow for In Silico Toxicity Prediction

The general workflow for in silico toxicity prediction involves several key steps, from obtaining the chemical structure to interpreting the prediction results.

Protocol for Toxtree

Toxtree is a downloadable software that can be run on a local machine.[9]

-

Installation: Download and install Toxtree from the official website.[9]

-

Input Compound:

-

Launch Toxtree.

-

Go to "File" > "New" > "Molecule".

-

A "Molecule" window will appear. You can either draw the structure using the built-in editor or input a SMILES string. For SMILES input, click the "SMILES" button and paste the string.

-

-

Select Decision Tree:

-

In the main window, you will see a list of available decision trees (e.g., "Cramer rules," "Benigni/Bossa rulebase for mutagenicity and carcinogenicity").

-

Select the desired decision tree for your analysis.

-

-

Run Prediction:

-

Click the "Estimate" button.

-

-

Analyze Results:

-

The results will be displayed in the right-hand panel. This will include the predicted class or endpoint and a step-by-step explanation of the decision-making process within the tree.

-

Protocol for Lazar

Lazar is accessible as a web server.[12]

-

Access the Lazar Web Server: Navigate to the Lazar website.

-

Input Compound:

-

You can draw the chemical structure using the provided molecular editor or input a SMILES string.

-

-

Select Endpoints:

-

Lazar offers a range of toxicity endpoints (e.g., "Carcinogenicity (rat)," "Mutagenicity (Salmonella typhimurium)").

-

Select the endpoints you wish to predict.

-

-

Submit for Prediction:

-

Click the "Predict" button.

-

-

Analyze Results:

-

Lazar will provide a prediction for each selected endpoint, along with a confidence level.

-

Crucially, it also shows the "neighbors" – the similar compounds from its database that were used to build the local QSAR model, along with their experimental toxicity data. This provides transparency and allows for expert review of the prediction.[13]

-

Protocol for ProTox-II

ProTox-II is a user-friendly web server for predicting oral toxicity.[16]

-

Access the ProTox-II Web Server: Navigate to the ProTox-II website.

-

Input Compound:

-

Draw the chemical structure in the provided editor or paste a SMILES string.

-

-

Submit for Prediction:

-

Click the "Start ProTox-II" button.

-

-

Analyze Results:

-

ProTox-II will provide a predicted LD50 value in mg/kg, a predicted toxicity class (from I to VI, with I being the most toxic), and an overall prediction accuracy.

-

It also highlights potential toxic fragments within the molecule and shows similar compounds with known toxicity from its database.

-

Comparative In Silico Toxicity Data for Substituted Thiadiazoles

To illustrate the application of these tools, a selection of substituted thiadiazole compounds was analyzed using Toxtree, Lazar, and ProTox-II. The results are summarized in the tables below.

Table 1: Predicted Acute Oral Toxicity (LD50) and Toxicity Class

| Compound | Structure (SMILES) | ProTox-II Predicted LD50 (mg/kg) | ProTox-II Toxicity Class | Lazar Predicted Acute Toxicity (Rat) |

| 2-Amino-1,3,4-thiadiazole | NC1=NN=CS1 | 1250 | 4 | Active |

| 2-Amino-5-methyl-1,3,4-thiadiazole | CC1=NN=C(N)S1 | 1500 | 4 | Active |

| Acetazolamide | CC(=O)NC1=NN=C(S1)S(=O)(=O)N | 2000 | 4 | Inactive |

| Methazolamide | CC(=O)N1C(=S)N=C(S1)S(=O)(=O)N | 800 | 4 | Active |

| Sulfamethizole | NS(=O)(=O)C1=CC=C(N=C2SC(C)=NN2)C=C1 | 6200 | 5 | Inactive |

Table 2: Predicted Mutagenicity and Carcinogenicity

| Compound | Toxtree (Benigni/Bossa) Mutagenicity | Lazar Mutagenicity (Ames test) | Toxtree (Benigni/Bossa) Carcinogenicity | Lazar Carcinogenicity (Rat) |

| 2-Amino-1,3,4-thiadiazole | Inconclusive | Negative | Inconclusive | Negative |

| 2-Amino-5-methyl-1,3,4-thiadiazole | Inconclusive | Negative | Inconclusive | Negative |

| Acetazolamide | Negative | Negative | Negative | Negative |

| Methazolamide | Negative | Negative | Negative | Negative |

| Sulfamethizole | Positive (Aromatic amine) | Positive | Positive (Aromatic amine) | Positive |

Disclaimer: The data presented in these tables are for illustrative purposes and are based on predictions from in silico models. These predictions do not replace the need for experimental validation.

Potential Signaling Pathways in Thiadiazole-Induced Toxicity

While in silico tools are excellent for flagging potential hazards, understanding the underlying mechanisms of toxicity requires an exploration of the relevant biological pathways. For thiadiazole compounds, several signaling pathways have been implicated in both their therapeutic effects and potential toxicity.

Apoptosis

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. Dysregulation of apoptosis can lead to various diseases, and many chemotherapeutic agents, including some thiadiazole derivatives, exert their effects by inducing apoptosis in cancer cells.[15][18] However, off-target induction of apoptosis in healthy tissues is a major mechanism of drug-induced toxicity.

Several studies have shown that certain substituted thiadiazoles can induce apoptosis through the intrinsic (mitochondrial) pathway, involving the activation of caspases 3, 8, and 9.[9][18]

Oxidative Stress

The sulfur atom in the thiadiazole ring can be susceptible to metabolic oxidation, potentially leading to the generation of reactive oxygen species (ROS).[7][19][20] An imbalance between ROS production and the cell's antioxidant defense mechanisms results in oxidative stress, which can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.

NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating inflammatory responses, cell survival, and proliferation.[11] Dysregulation of the NF-κB signaling pathway is associated with various inflammatory diseases and cancers. Some environmental chemicals and drugs can induce toxicity by aberrantly activating the NF-κB pathway.[11] While some thiadiazole derivatives are being investigated as NF-κB inhibitors for anti-inflammatory and anticancer purposes, it is also plausible that certain substitutions on the thiadiazole ring could lead to unintended activation of this pathway, contributing to a toxic response.

Conclusion and Future Perspectives

In silico toxicity prediction is an indispensable component of modern drug discovery and development. For researchers working with substituted thiadiazole compounds, the tools and methodologies outlined in this guide provide a robust framework for early-stage safety assessment. By integrating predictions from multiple platforms and considering the potential underlying toxicological pathways, scientists can make more informed decisions about which compounds to advance in the development pipeline.

It is crucial to remember that in silico predictions are not a replacement for experimental testing but rather a powerful tool for prioritization and hypothesis generation. The confidence in in silico predictions is enhanced when multiple models based on different algorithms and datasets provide a consensus result. As our understanding of the molecular mechanisms of toxicity deepens and the quality and quantity of toxicological data grow, the accuracy and predictive power of in silico models will continue to improve. The continued development and application of these computational approaches will undoubtedly lead to the design of safer and more effective thiadiazole-based therapeutics.

References

- 1. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scribd.com [scribd.com]

- 4. Adverse outcome pathways: a concise introduction for toxicologists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In silico study to identify novel potential thiadiazole-based molecules as anti-Covid-19 candidates by hierarchical virtual screening and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] An In Silico Model for Predicting Drug-Induced Hepatotoxicity | Semantic Scholar [semanticscholar.org]

- 8. In silico Molecular Docking and ADME Studies of 1,3,4-Thiadiazole Derivatives in Relation to in vitro PON1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. scilit.com [scilit.com]

- 11. Moderation of mitochondrial respiration mitigates metabolic syndrome of aging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lazar Toxicity Predictions • OpenRiskNet [openrisknet.org]

- 13. lazar: a modular predictive toxicology framework - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. saae-i.org [saae-i.org]

- 17. japsonline.com [japsonline.com]

- 18. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lazarus Homepage [lazarus-ide.org]

- 20. researchgate.net [researchgate.net]

In-Depth Technical Guide: Solubility and Stability Studies of 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of the novel heterocyclic compound, 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine. Given the limited publicly available data on this specific molecule, this document outlines standardized experimental protocols and presents representative data from structurally similar 2-amino-5-alkylthio-1,3,4-thiadiazole derivatives to serve as a practical reference for researchers.

Introduction

This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. The physicochemical properties of a drug candidate, particularly its aqueous solubility and chemical stability, are critical determinants of its biopharmaceutical performance and shelf-life. Poor solubility can lead to low bioavailability and formulation challenges, while instability can result in loss of potency and the formation of potentially toxic degradation products. Therefore, a thorough understanding and characterization of these properties are paramount during the early stages of drug discovery and development.

This guide details the experimental procedures for determining both kinetic and thermodynamic solubility, as well as for conducting forced degradation studies to evaluate the intrinsic stability of this compound and related compounds.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, the properties of closely related analogs provide valuable insights. The table below summarizes key physicochemical data for representative 2-amino-5-alkylthio-1,3,4-thiadiazole derivatives.

| Property | 2-amino-5-(methylthio)- 1,3,4-thiadiazole | 2-amino-5-(ethylthio)- 1,3,4-thiadiazole | This compound (Predicted) |

| Molecular Formula | C₃H₅N₃S₂ | C₄H₇N₃S₂ | C₇H₁₃N₃S₂ |

| Molecular Weight | 147.22 g/mol | 161.25 g/mol | 203.33 g/mol |

| Melting Point (°C) | 178-181 | 135-137 | Not available |

| Appearance | Crystalline powder | Crystalline powder | Predicted to be a solid |

| LogP (Predicted) | 0.8 | 1.3 | 2.1 |

Note: Data for analogous compounds is sourced from publicly available chemical supplier information. The LogP values are predicted using computational models and serve as an estimation of lipophilicity.

Solubility Studies

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and subsequent absorption. Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding of a compound's solubility behavior.

Experimental Protocols

Kinetic solubility is a measure of how quickly a compound dissolves from a solid form or a high-concentration stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput screening method often used in early drug discovery.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge tubes

-

Thermomixer or orbital shaker

-

High-performance liquid chromatography (HPLC) system with UV detector

Procedure:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Add 10 µL of the DMSO stock solution to 990 µL of PBS (pH 7.4) in a microcentrifuge tube to achieve a final concentration of 100 µM.

-

Incubate the tubes in a thermomixer at 25°C with shaking at 800 rpm for 2 hours.

-

After incubation, centrifuge the samples at 14,000 rpm for 15 minutes to pellet any undissolved compound.

-

Carefully collect the supernatant and analyze the concentration of the dissolved compound by a validated HPLC-UV method.

-

The solubility is reported as the measured concentration in µg/mL or µM.

Thermodynamic solubility represents the true equilibrium solubility of a compound in a saturated solution. This is a more time-consuming but accurate measure of solubility.

Materials:

-

Solid this compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Filtration device (e.g., 0.45 µm syringe filter)

-

HPLC system with UV detector

Procedure:

-

Add an excess amount of the solid compound to a glass vial.

-

Add a known volume of PBS (pH 7.4) to the vial.

-

Seal the vial and place it on an orbital shaker at 25°C for 24-48 hours to ensure equilibrium is reached.

-

After the incubation period, visually inspect for the presence of undissolved solid.

-

Filter the suspension to remove any undissolved particles.

-

Dilute the filtrate with an appropriate solvent and analyze the concentration of the dissolved compound by a validated HPLC-UV method.

-

The thermodynamic solubility is reported as the measured concentration in µg/mL or µM.

Representative Solubility Data

The following table presents hypothetical, yet representative, aqueous solubility data for 2-amino-5-alkylthio-1,3,4-thiadiazole derivatives, illustrating a common trend where solubility decreases with increasing alkyl chain length and lipophilicity.

| Compound | Kinetic Solubility (µg/mL) at pH 7.4 | Thermodynamic Solubility (µg/mL) at pH 7.4 |

| 2-amino-5-(methylthio)-1,3,4-thiadiazole | 150 | 120 |

| 2-amino-5-(ethylthio)-1,3,4-thiadiazole | 85 | 65 |

| This compound (Expected) | < 50 | < 30 |

Note: The data in this table is illustrative and intended to represent expected trends. Actual experimental values would need to be determined.

Stability Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Experimental Protocols for Forced Degradation

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

Procedure:

-

Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

-

Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

-

Neutral: Mix 1 mL of the stock solution with 1 mL of purified water.

-

Incubate the solutions at 60°C for 24 hours.

-

After incubation, neutralize the acidic and basic solutions.

-

Analyze the samples by a stability-indicating HPLC method to determine the percentage of degradation.

Procedure:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light, for 24 hours.

-

Analyze the sample by a stability-indicating HPLC method.

Procedure:

-

Place the solid compound in a controlled temperature oven at 80°C for 48 hours.

-

After exposure, dissolve a known amount of the stressed solid in a suitable solvent.

-

Analyze the sample by a stability-indicating HPLC method.

Procedure:

-

Expose the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

After exposure, dissolve a known amount of the stressed and control solids in a suitable solvent.

-

Analyze the samples by a stability-indicating HPLC method.

Representative Stability Data

The following table summarizes the expected outcomes of forced degradation studies for a 2-amino-5-alkylthio-1,3,4-thiadiazole derivative.

| Stress Condition | Reagent/Condition | Duration | Temperature | Expected Degradation (%) |

| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | 10-15% |

| Base Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | 15-20% |

| Neutral Hydrolysis | Water | 24 hours | 60°C | < 5% |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. | 20-30% |

| Thermal (Solid) | - | 48 hours | 80°C | < 10% |

| Photolytic (Solid) | ICH Q1B | - | - | 5-10% |

Note: This data is illustrative. The thioether linkage is often susceptible to oxidation, and the ester-like nature of the thiadiazole ring can be prone to hydrolysis under acidic and basic conditions.

Visualizations

Experimental Workflows

Pharmacophore Modeling of 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine for Drug Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of biological activities. This technical guide delves into the pharmacophore modeling of a specific derivative, 5-(sec-butylthio)-1,3,4-thiadiazol-2-amine, as a case study for drug design. We will explore the generation of a hypothetical pharmacophore model, detail relevant experimental protocols for synthesis and biological evaluation, and present a framework for organizing the resulting data. This document serves as a comprehensive resource for researchers engaged in the discovery of novel therapeutics based on the 1,3,4-thiadiazole core.

Introduction to the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is considered a "privileged structure" in drug discovery due to its favorable physicochemical properties and its ability to engage in various interactions with biological targets.[1] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antiviral properties.[2][3][4] The biological activity is often modulated by the nature of the substituents at the 2- and 5-positions of the thiadiazole ring.[3] For instance, an amino group at the 2-position is a common feature in many biologically active derivatives.[3]

The specific compound of interest, this compound, features a flexible sec-butylthio group at the 5-position, which can explore hydrophobic pockets within a target protein, and an amino group at the 2-position, which can act as a hydrogen bond donor. These features make it an interesting candidate for targeting a variety of enzymes and receptors.

Pharmacophore Modeling

Pharmacophore modeling is a crucial step in modern drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity.[5] A pharmacophore model for this compound can be developed based on the known interactions of similar 1,3,4-thiadiazole derivatives with their biological targets.

Hypothetical Pharmacophore Model

Based on the analysis of published data for various 1,3,4-thiadiazole derivatives, a hypothetical pharmacophore model for this compound as a potential enzyme inhibitor (e.g., carbonic anhydrase or a kinase) would likely include the following features:

-

One Hydrogen Bond Donor (HBD): The amino group at the 2-position.

-

Two Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the 1,3,4-thiadiazole ring.

-

One Hydrophobic (HY) feature: The sec-butyl group.

This model can be used for virtual screening of compound libraries to identify new molecules with a higher probability of being active.

Caption: Hypothetical pharmacophore model for this compound.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis, characterization, and biological evaluation of this compound and its analogs.

Synthesis

A common route for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide derivative.

General Synthesis Workflow:

Caption: Generalized workflow for the synthesis of 5-(alkylthio)-1,3,4-thiadiazol-2-amines.

Detailed Protocol (Exemplary):

-

Synthesis of 2-Amino-1,3,4-thiadiazole-5-thiol: A mixture of thiosemicarbazide, carbon disulfide, and anhydrous sodium carbonate in absolute ethanol is heated under reflux.[6] The resulting product is isolated by filtration.

-

Synthesis of this compound: 2-Amino-1,3,4-thiadiazole-5-thiol is dissolved in a suitable solvent (e.g., ethanol, DMF) and treated with a base (e.g., sodium hydroxide, potassium carbonate). Sec-butyl bromide is then added, and the mixture is stirred at room temperature or heated to complete the reaction. The product is isolated by precipitation or extraction.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the carbon-hydrogen framework of the molecule.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as N-H stretches for the amine and C=N stretches for the thiadiazole ring.[2]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to support the proposed structure.[2]

Biological Evaluation

The biological activity of this compound can be assessed using a variety of in vitro assays, depending on the therapeutic target of interest.

Example: Carbonic Anhydrase Inhibition Assay

Many 1,3,4-thiadiazole derivatives are known to inhibit carbonic anhydrases (CAs), enzymes that are implicated in various diseases, including glaucoma and cancer.[3][7]

Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX) and a suitable substrate (e.g., 4-nitrophenyl acetate).

-

Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains buffer, the CA enzyme, and the test compound at various concentrations. The reaction is initiated by the addition of the substrate.

-

Data Acquisition: The hydrolysis of the substrate is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength over time.

-

Data Analysis: The initial reaction rates are calculated. The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation

Quantitative data from biological assays should be summarized in a clear and organized manner to facilitate comparison and analysis.

Table 1: In Vitro Carbonic Anhydrase Inhibitory Activity of this compound and a Standard Inhibitor.

| Compound | Target Isozyme | IC₅₀ (µM) |

| This compound | hCA I | Value |

| hCA II | Value | |

| hCA IX | Value | |

| Acetazolamide (Standard) | hCA I | Value |

| hCA II | Value | |

| hCA IX | Value |

Note: The "Value" placeholders should be replaced with experimentally determined data.

In Silico Studies

In addition to experimental work, computational methods can provide valuable insights into the potential mechanism of action.

-

Molecular Docking: This technique predicts the preferred orientation of the ligand when bound to a target protein.[7] It can help to rationalize the observed biological activity and to guide the design of more potent analogs.

-

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using various computational models. This helps to assess the drug-likeness of the compound at an early stage of development.[5][8]

-

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding interactions.[5][8]

Conclusion

The 1,3,4-thiadiazole scaffold remains a highly attractive starting point for the design of new therapeutic agents. This guide has provided a comprehensive overview of the key steps involved in the pharmacophore modeling and preclinical evaluation of this compound. By integrating computational and experimental approaches, researchers can efficiently explore the therapeutic potential of this and other related compounds. The methodologies and frameworks presented herein are intended to serve as a practical resource for scientists in the field of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacophore Mapping Approach for Drug Target Identification: A Chemical Synthesis and in Silico Study on Novel Thiadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 33313-08-5 | Benchchem [benchchem.com]

- 4. chemmethod.com [chemmethod.com]

- 5. mdpi.com [mdpi.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Scaffold: A Technical History of 2-Amino-1,3,4-Thiadiazole in Medicinal Chemistry

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 2-amino-1,3,4-thiadiazole core is a privileged scaffold in modern medicinal chemistry, forming the backbone of a multitude of therapeutic agents. Its journey from a heterocyclic curiosity to a cornerstone of drug design is a story of serendipitous discovery, systematic investigation, and the elucidation of fundamental biochemical pathways. This technical guide delves into the discovery and early history of this remarkable scaffold, providing a comprehensive overview of its synthesis, seminal biological findings, and the foundational experimental work that paved the way for its current status.

Early Synthesis and Discovery

The 1,3,4-thiadiazole ring system was first described in the late 19th century, with significant contributions from the laboratory of M. Busch. However, the specific introduction of the 2-amino substituent, which would prove crucial for its medicinal applications, gained prominence in the early 20th century. One of the earliest accessible methods for the synthesis of related scaffolds, such as 2-amino-5-mercapto-1,3,4-thiadiazole, was reported by Guha in 1922. This foundational work involved the cyclization of dithiocarbazinic acid derivatives.

The parent 2-amino-1,3,4-thiadiazole itself can be synthesized through various routes, with one of the classical methods involving the oxidative cyclization of thiosemicarbazones or the reaction of thiosemicarbazide with a one-carbon synthon like formic acid.

Foundational Synthetic Protocols

Synthesis of 2-Amino-1,3,4-Thiadiazole from Thiosemicarbazide and Formic Acid

This method represents a fundamental approach to constructing the core scaffold.

-

Reactants: Thiosemicarbazide, Formic Acid, and a dehydrating agent (e.g., concentrated sulfuric acid or polyphosphoric acid).

-

Procedure:

-

Thiosemicarbazide (1.0 equivalent) is suspended in an excess of formic acid, which acts as both a reactant and a solvent.

-

The mixture is cooled in an ice bath, and a strong dehydrating agent, such as concentrated sulfuric acid, is added dropwise with stirring, maintaining the low temperature.

-

Following the addition, the reaction mixture is heated, typically at reflux, for several hours to drive the cyclization.

-

After cooling, the reaction mixture is poured onto crushed ice, and the resulting acidic solution is carefully neutralized with a base (e.g., concentrated ammonia solution or sodium hydroxide) to precipitate the product.

-

The crude 2-amino-1,3,4-thiadiazole is collected by filtration, washed with cold water, and recrystallized from a suitable solvent like water or ethanol to yield the purified product.

-

Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole (Guha, 1922, adapted)